3-fluoro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide
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Overview
Description
3-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are compounds containing a functional group that is a nitrogen double-bonded to a carbon atom, which is also bonded to an aryl or alkyl group.
Preparation Methods
The synthesis of 3-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and pyridine-3-carbaldehyde. The reaction is usually carried out in the presence of a catalyst, such as glacial acetic acid, and a solvent, such as ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction and high yield of the product.
Chemical Reactions Analysis
3-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific application and target organism or cell type .
Comparison with Similar Compounds
Similar compounds to 3-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide include other Schiff bases and benzohydrazide derivatives. Some examples are:
N’-[(E)-(4-fluorobenzylidene)]isonicotinohydrazide: This compound has similar structural features but differs in the position of the fluorine atom and the aldehyde used in the synthesis.
N’-[(E)-(3-fluoropyridin-2-yl)methylidene]benzohydrazide: This compound is closely related but has a different position of the fluorine atom on the pyridine ring.
Properties
IUPAC Name |
3-fluoro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-12-5-1-4-11(7-12)13(18)17-16-9-10-3-2-6-15-8-10/h1-9H,(H,17,18)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSMRKKPXLTIIJ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200441 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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